Cas no 1286670-85-6 (D-azidotyrosine CHA salt)

D-azidotyrosine CHA salt Chemical and Physical Properties
Names and Identifiers
-
- D-azidotyrosine CHA salt
- N3-D-Tyr-OH.CHA
-
- Inchi: 1S/C9H9N3O3.C6H13N/c10-12-11-8(9(14)15)5-6-1-3-7(13)4-2-6;7-6-4-2-1-3-5-6/h1-4,8,13H,5H2,(H,14,15);6H,1-5,7H2/t8-;/m1./s1
- InChI Key: PECAJFBOSJLEIM-DDWIOCJRSA-N
- SMILES: NC1CCCCC1.C(C1C=CC(O)=CC=1)[C@H](C(=O)O)N=[N+]=[N-]
D-azidotyrosine CHA salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR192-1g |
D-azidotyrosine CHA salt |
1286670-85-6 | 1g |
£409.00 | 2024-05-23 |
D-azidotyrosine CHA salt Related Literature
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on D-azidotyrosine CHA salt
D-azidotyrosine CHA salt: A Comprehensive Overview of its Chemical Properties and Emerging Applications
The compound with the CAS number 1286670-85-6, known as D-azidotyrosine CHA salt, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This zwitterionic derivative of tyrosine has garnered significant attention due to its unique structural features and potential applications in various biochemical pathways. The presence of an azido group at the phenolic position of tyrosine introduces a high reactivity that can be exploited for synthetic and biological purposes.
In recent years, the study of amino acid derivatives has expanded dramatically, with a particular focus on molecules that can serve as probes or tools in understanding complex biological systems. D-azidotyrosine CHA salt, with its ability to participate in nucleophilic substitution reactions, has found utility in the development of protease inhibitors and other enzyme-targeted therapeutics. The azido moiety is particularly valuable because it can be selectively converted into other functional groups, such as alcohols or amines, through reduction or copper-catalyzed cycloaddition reactions.
One of the most compelling aspects of D-azidotyrosine CHA salt is its role in medicinal chemistry. Researchers have leveraged its reactivity to design novel drug candidates that target specific enzymes involved in diseases such as cancer and inflammation. For instance, studies have shown that compounds derived from this molecule can inhibit the activity of matrix metalloproteinases (MMPs), which are overexpressed in many tumor types. The ability to modulate these enzymes has significant therapeutic implications, particularly in the context of tumor invasion and metastasis.
The chemical properties of D-azidotyrosine CHA salt also make it an attractive candidate for use in biochemical assays. Its zwitterionic nature ensures good solubility in both aqueous and organic solvents, facilitating its use in a wide range of experimental conditions. Furthermore, the azido group can be used to introduce reporter molecules or tags for tracking biological processes. This has been particularly useful in studying protein-protein interactions and cellular signaling pathways.
Advances in synthetic chemistry have further enhanced the utility of D-azidotyrosine CHA salt. Modern methodologies allow for the efficient preparation of this compound and its derivatives, enabling researchers to explore more complex structures with greater ease. Techniques such as solid-phase synthesis and flow chemistry have made it possible to produce large quantities of these molecules for both academic and industrial applications.
The pharmaceutical industry has been particularly interested in exploring the potential of D-azidotyrosine CHA salt as a building block for drug discovery. Its structural features make it a versatile scaffold that can be modified to achieve specific pharmacological properties. For example, researchers have used this compound to develop kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The ability to fine-tune the structure while maintaining reactivity has been key to developing effective therapeutics.
Recent studies have also highlighted the role of D-azidotyrosine CHA salt in material science applications. Its unique chemical properties make it suitable for use in polymer chemistry, where it can serve as a crosslinking agent or a functional monomer. These materials have potential uses in biodegradable plastics, coatings, and other advanced materials that require precise control over molecular architecture.
In conclusion, D-azidotyrosine CHA salt (CAS number 1286670-85-6) is a multifaceted compound with broad applications across chemical biology, pharmaceutical research, and material science. Its unique reactivity and structural features make it an invaluable tool for researchers seeking to develop new therapeutics or explore complex biological systems. As synthetic methodologies continue to evolve, the potential uses for this molecule are likely to expand even further, driving innovation in multiple scientific disciplines.
1286670-85-6 (D-azidotyrosine CHA salt) Related Products
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)




